(Rac)-Lartesertib

Descripción

Lartesertib is an orally bioavailable ATP-competitive inhibitor of ataxia telangiectasia mutated kinase (ATM), with potential chemo-/radio-sensitizing and antineoplastic activities. Upon oral administration, lartesertib targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, by preventing DNA damage repair, M4076 sensitizes tumor cells to chemo- and radiotherapy and increases their anti-tumor activity. ATM, a serine/threonine protein kinase upregulated in a variety of cancer cell types, is activated in response to DNA damage and plays a key role in DNA-strand repair.

LARTESERTIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

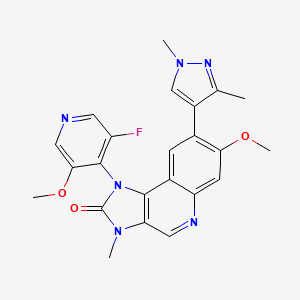

Structure

3D Structure

Propiedades

Número CAS |

2020089-41-0 |

|---|---|

Fórmula molecular |

C23H21FN6O3 |

Peso molecular |

448.4 g/mol |

Nombre IUPAC |

8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxy-4-pyridinyl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one |

InChI |

InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3 |

Clave InChI |

WNEFOSMCGCLLJU-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C |

Origen del producto |

United States |

Foundational & Exploratory

(Rac)-Lartesertib: A Technical Guide to its ATM Kinase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical serine/threonine protein kinase that plays a central role in the DNA Damage Response (DDR) pathway, particularly in the repair of DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair. This disruption of the DDR machinery sensitizes cancer cells to DNA-damaging agents, such as radiotherapy and certain chemotherapies, and can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways.[5][6] This technical guide provides an in-depth overview of the this compound ATM kinase inhibition pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

Lartesertib targets and binds to the ATP-binding pocket of the ATM kinase, preventing its autophosphorylation and subsequent activation in response to DNA double-strand breaks.[1] This inhibition blocks the phosphorylation of numerous downstream substrates, including Checkpoint Kinase 2 (CHK2), p53, and KAP1, thereby abrogating the G1/S and G2/M cell cycle checkpoints and hindering DNA repair processes.[4][7] The persistent DNA damage in cancer cells ultimately leads to apoptosis or mitotic catastrophe.

Quantitative Data

The following tables summarize the key quantitative data for this compound (M4076).

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (ATM kinase) | < 1 nM | Biochemical Assay | [1][8] |

| IC50 (ATM kinase) | 0.2 nM | Cell-free assay (near ATM Km for ATP) | [7][9][10] |

| IC50 (ATM kinase) | 0.7 nM | Cell-free assay (1 mM ATP) | [7] |

| IC50 (pATM inhibition) | 9 - 64 nM | Cellular Assay (various cancer cell lines) | [7] |

| IC50 (pCHK2 inhibition) | 9 - 64 nM | Cellular Assay (various cancer cell lines) | [7] |

| IC50 (DNA-PK) | 600 nM | Biochemical Assay | [10] |

| IC50 (PI3K) | 9 µM | Cellular Assay (PC3 cells) | [7] |

Table 2: Clinical Pharmacokinetics (Phase I, Monotherapy)

| Parameter | Value | Dose Range | Reference |

| Maximum Tolerated Dose (MTD) | 300 mg once daily | 100-400 mg once daily | [5][11][12][13] |

| Median Time to Max. Plasma Conc. (Tmax) | 1 - 2 hours | 100-400 mg once daily | [5][11][12][13] |

| Mean Elimination Half-life (t1/2) | 5 - 7 hours | 100-400 mg once daily | [5][11][12][13] |

| Target Inhibition (γ-H2AX reduction) | 80 - 100% | 100-400 mg once daily | [5][11][12][13] |

Experimental Protocols

ATM Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of Lartesertib against ATM kinase.

-

Materials:

-

Recombinant human ATM kinase

-

Biotinylated peptide substrate

-

ATP

-

Lartesertib (M4076)

-

TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)

-

Assay buffer

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of Lartesertib in DMSO.

-

In a 384-well plate, add ATM kinase, biotinylated peptide substrate, and Lartesertib dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents.

-

Incubate to allow for antibody-antigen binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.

-

Calculate the ratio of the two emission signals and plot the results against the Lartesertib concentration to determine the IC50 value.

-

Western Blotting for ATM Pathway Inhibition

This protocol details the use of Western blotting to assess the effect of Lartesertib on the phosphorylation of ATM and its downstream targets in cultured cells.

-

Materials:

-

Cancer cell line (e.g., A549)

-

Lartesertib (M4076)

-

DNA-damaging agent (e.g., ionizing radiation)

-

Lysis buffer

-

Protein quantification assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-pATM (Ser1981), anti-ATM, anti-pCHK2 (Thr68), anti-CHK2, anti-p-p53 (Ser15), anti-p53, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat cells with various concentrations of Lartesertib for a specified time (e.g., 1 hour).

-

Induce DNA damage by exposing cells to ionizing radiation.

-

Incubate for a further period (e.g., 1-6 hours) to allow for ATM pathway activation.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of Lartesertib on cancer cell viability, often in combination with a DNA-damaging agent.

-

Materials:

-

Cancer cell line

-

Lartesertib (M4076)

-

DNA-damaging agent

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with serial dilutions of Lartesertib, with or without a fixed concentration of a DNA-damaging agent.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the ATM kinase inhibition pathway by this compound and a typical experimental workflow.

Caption: ATM Kinase Inhibition Pathway by this compound.

Caption: General Experimental Workflow for Lartesertib Evaluation.

Conclusion

This compound (M4076) is a highly potent and selective inhibitor of ATM kinase with a well-defined mechanism of action. Its ability to disrupt the DNA damage response pathway makes it a promising therapeutic agent, particularly in combination with DNA-damaging therapies, for the treatment of various cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and other ATM inhibitors. Further clinical investigations are ongoing to fully elucidate the therapeutic potential of Lartesertib in oncology.[5][13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. lartesertib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Lartesertib and PARP Inhibitors: A Technical Guide to Synthetic Lethality

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeting of DNA Damage Response (DDR) pathways has emerged as a pivotal strategy in oncology. This technical guide provides an in-depth analysis of the synthetic lethal relationship between (Rac)-Lartesertib (also known as M4076), a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, and Poly (ADP-ribose) polymerase (PARP) inhibitors. By inhibiting ATM, Lartesertib compromises the repair of DNA double-strand breaks (DSBs), rendering cancer cells highly dependent on other DDR pathways, notably the single-strand break repair mechanism mediated by PARP. The concurrent inhibition of both ATM and PARP leads to a synergistic accumulation of cytotoxic DNA damage, providing a powerful therapeutic strategy, particularly for overcoming resistance to PARP inhibitors. This document outlines the preclinical evidence, quantitative data, detailed experimental methodologies, and the underlying signaling pathways that govern this potent anti-cancer combination.

Mechanism of Action and the Principle of Synthetic Lethality

This compound is an orally bioavailable small molecule that targets and inhibits the kinase activity of ATM, a master regulator of the cellular response to DNA double-strand breaks (DSBs)[1][2]. ATM activation initiates a signaling cascade that leads to cell cycle arrest and DNA repair, primarily through homologous recombination (HR)[2].

PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which, upon encountering a replication fork, are converted into DSBs. In cells with a functional HR pathway, these DSBs can be efficiently repaired.

The concept of synthetic lethality is exploited when an ATM inhibitor like Lartesertib is combined with a PARP inhibitor. In this scenario:

-

PARP inhibition leads to an accumulation of DSBs.

-

ATM inhibition by Lartesertib prevents the efficient repair of these DSBs via the HR pathway.

-

The combination of unrepaired DSBs and a compromised cell cycle checkpoint due to ATM inhibition results in catastrophic genomic instability and, ultimately, selective cancer cell death.

This synthetic lethal interaction is particularly promising for treating tumors that have developed resistance to PARP inhibitors or those that do not harbor BRCA1/2 mutations but may have other alterations in DDR pathways[1].

Preclinical Data: Synergistic Efficacy of this compound and PARP Inhibitors

Preclinical studies have demonstrated a strong synergistic anti-tumor effect when Lartesertib (M4076) is combined with various PARP inhibitors.

In Vitro Synergy

A comprehensive in vitro screen of Lartesertib in combination with 79 different anticancer agents across 34 cancer cell lines identified PARP inhibitors as the most synergistic partners. This synergy was observed to be independent of the BRCA mutation status of the cell lines[1]. The Bliss excess method was used to calculate the synergy score, with a median Bliss excess of >0.1 indicating strong synergy[1].

| PARP Inhibitor | Synergy with Lartesertib (M4076) | Cell Line Context | Reference |

| Talazoparib | Strong Synergy (Median Bliss Excess >0.1) | Panel of 34 cancer cell lines | [1] |

| Rucaparib | Strong Synergy (Median Bliss Excess >0.1) | Panel of 34 cancer cell lines | [1] |

| Niraparib | Strong Synergy (Median Bliss Excess >0.1) | Panel of 34 cancer cell lines | [1] |

| Veliparib | Strong Synergy (Median Bliss Excess >0.1) | Panel of 34 cancer cell lines | [1] |

| Olaparib | Strong Synergy (Median Bliss Excess >0.1) | Panel of 34 cancer cell lines | [1] |

In Vivo Efficacy

The synergistic effect observed in vitro was validated in in vivo studies using a patient-derived xenograft (PDX) model of triple-negative breast cancer (HBC-x9), which is a BRCA wild-type model[1][3].

In these studies, Lartesertib monotherapy showed no significant antitumor effect, and PARP inhibitors alone exhibited only slight tumor growth inhibition. However, the combination of Lartesertib with either rucaparib or niraparib resulted in a marked combination benefit and enhanced tumor growth inhibition[1][3].

| Treatment Group | Tumor Model | Key Finding | Reference |

| Lartesertib + Rucaparib | HBC-x9 (TNBC PDX, BRCA-wt) | Marked combination benefit in tumor growth inhibition. | [1][3] |

| Lartesertib + Niraparib | HBC-x9 (TNBC PDX, BRCA-wt) | Marked combination benefit in tumor growth inhibition. | [1][3] |

Signaling Pathways and Experimental Workflows

ATM-PARP Synthetic Lethality Signaling Pathway

The following diagram illustrates the signaling pathway underlying the synthetic lethal interaction between Lartesertib and PARP inhibitors.

Caption: ATM-PARP Synthetic Lethality Pathway.

Experimental Workflow for Assessing Synergy

The following diagram outlines a typical experimental workflow to evaluate the synergistic effects of Lartesertib and PARP inhibitors.

Caption: Experimental Workflow for Synergy Assessment.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

This compound and PARP inhibitor of choice

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of Lartesertib, the PARP inhibitor, and the combination of both at a fixed ratio. Include vehicle-treated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and calculate the combination index (CI) or synergy score (e.g., Bliss score) to quantify the drug interaction.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After drug treatment for the desired time (e.g., 48 hours), harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

DNA Damage Quantification (γH2AX Staining)

This immunofluorescence assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).

Materials:

-

Cells grown on coverslips or in chamber slides

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation: Treat cells with the drugs as required. After treatment, wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Conclusion and Future Directions

The synthetic lethal strategy of combining the ATM inhibitor this compound with PARP inhibitors represents a highly promising approach for the treatment of a broad range of cancers, including those that are resistant to PARP inhibitor monotherapy and those without BRCA mutations. The strong preclinical evidence of synergy, both in vitro and in vivo, provides a solid rationale for the clinical development of this combination. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy and to optimize dosing schedules to maximize efficacy while managing potential toxicities. The ongoing and future clinical trials investigating Lartesertib in combination with PARP inhibitors are eagerly awaited and have the potential to expand the therapeutic landscape for patients with difficult-to-treat malignancies.

References

Investigating the Stereochemical Properties of Lartesertib: A Technical Guide on its Atropisomeric Nature

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the stereochemical properties of Lartesertib (M4076), a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. Contrary to initial considerations of chirality arising from a stereocenter, the key stereochemical feature of Lartesertib is atropisomerism. Lartesertib is administered as a single, stable atropisomer.[1] This guide will delve into the concept of atropisomerism, its significance in drug development, the known information about Lartesertib's stereochemistry, and the general experimental protocols for analyzing such molecules.

Introduction to Atropisomerism in Drug Development

Atropisomers are stereoisomers that result from hindered rotation around a single bond. This restricted rotation, typically due to bulky substituents, creates a chiral axis, leading to non-superimposable mirror images. Unlike traditional chiral centers, the interconversion of atropisomers does not involve the breaking and forming of covalent bonds but rather overcoming a rotational energy barrier.

The stability of atropisomers is a critical factor in drug development. If the rotational barrier is low, the atropisomers can interconvert readily at physiological temperatures, and the compound may be treated as a single, achiral entity. However, if the barrier is high enough to allow for the isolation of individual atropisomers (generally a half-life of interconversion of >1000 seconds at a given temperature), they are considered stable and are treated as distinct chemical entities. In such cases, the different atropisomers can exhibit distinct pharmacological and toxicological profiles.

Lartesertib: A Single Atropisomer Drug Candidate

Lartesertib has been identified as a stable, single atropisomer.[1] This indicates that the molecule possesses a sufficiently high rotational energy barrier to prevent interconversion of its atropisomeric forms under physiological conditions. The decision to develop a single atropisomer is often driven by the potential for improved potency, selectivity, and a more favorable safety profile compared to a mixture of atropisomers.

While it is confirmed that Lartesertib is a single atropisomer, specific quantitative data regarding its atropisomeric properties, such as the rotational energy barrier and rate of racemization, are not publicly available in the reviewed literature. The following table illustrates the type of quantitative data that would be essential for a comprehensive understanding of Lartesertib's atropisomeric profile.

Table 1: Atropisomeric Properties of Lartesertib (Illustrative Data)

| Parameter | Value | Method |

| Rotational Energy Barrier (ΔG‡) | Data not available | e.g., Dynamic NMR, Chiral HPLC |

| Half-life of Racemization (t½) at 37°C | Data not available | e.g., Chiral HPLC |

| Specific Rotation [α]D | Data not available | Polarimetry |

| Atropisomeric Purity | >99% (Hypothetical) | Chiral HPLC |

Note: The values in this table are for illustrative purposes only, as specific experimental data for Lartesertib were not found in the public domain.

Experimental Protocols for Atropisomer Analysis

The characterization and quality control of a single atropisomer drug substance involve a suite of analytical techniques. The following are general experimental protocols that would be employed in the investigation of Lartesertib's atropisomeric properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of atropisomers.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is selected based on the structure of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating atropisomers.

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the atropisomers.

-

Detection: A UV detector is commonly used for quantification.

-

Quantification: The atropisomeric purity is determined by calculating the peak area percentage of the desired atropisomer relative to the total peak area of all atropisomers.

-

Dynamic HPLC: To determine the rotational energy barrier, the temperature of the chiral column can be varied. The rate of on-column interconversion can be used to calculate the energy barrier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to study the dynamics of atropisomerism.

Methodology:

-

Standard 1D and 2D NMR: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the isolated atropisomer.

-

Dynamic NMR (DNMR): By acquiring spectra at different temperatures, the coalescence of signals corresponding to the two atropisomers can be observed. The temperature at which the signals merge (the coalescence temperature) is related to the energy barrier of rotation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can provide through-space correlations that help to elucidate the three-dimensional structure and confirm the relative orientation of the substituents around the chiral axis.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of a single atropisomer.

Methodology:

-

Crystal Growth: High-quality single crystals of the desired atropisomer are grown.

-

Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise atomic coordinates and confirming the absolute stereochemistry.

Lartesertib's Mechanism of Action: Inhibition of the ATM Signaling Pathway

Lartesertib is a potent inhibitor of the ATM kinase, a key regulator of the DNA damage response (DDR).[2][3] ATM is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, Lartesertib prevents the repair of DSBs, leading to the accumulation of genomic instability and ultimately cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.

References

- 1. Advances in Atroposelectively De Novo Synthesis of Axially Chiral Heterobiaryl Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

(Rac)-Lartesertib: A Comprehensive Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the serine/threonine kinase Ataxia telangiectasia-mutated (ATM).[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical signaling network that detects and repairs DNA double-strand breaks (DSBs).[1] In many cancers, the DDR pathway is dysregulated, making tumor cells reliant on specific DDR kinases like ATM for survival and proliferation. By inhibiting ATM, Lartesertib prevents the repair of DNA damage, which can lead to synthetic lethality in tumors with other DDR defects or sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2]

This technical guide provides an in-depth overview of the target selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Target Selectivity Profile of Lartesertib (M4076)

Lartesertib demonstrates exceptional selectivity for ATM kinase. The following tables summarize the quantitative data on its inhibitory activity against its primary target, closely related kinases of the PI3K-related kinase (PIKK) family, and a broader panel of kinases.

Table 1: Potency of Lartesertib against the Primary Target ATM

| Target | IC50 (nM) | Assay Conditions |

| ATM | 0.2 | TR-FRET assay, near Km for ATP |

IC50: Half maximal inhibitory concentration. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 2: Selectivity of Lartesertib against PIKK Family Kinases

| Target | IC50 (nM) | Notes |

| ATR | 10,000 | Cellular assays showed no effect on ATR-CHK1 signaling up to 30 µM. |

| DNA-PK | >10,000 | Cellular assays showed no effect on DNA-PK activation up to 30 µM. |

| mTOR | >30,000 | |

| PI3Kα | 9,000 | Weakly affected in cellular assays. |

| PI3Kβ | >10,000 | Unaffected in biochemical assays for the related compound M3541. |

| PI3Kδ | >10,000 | Unaffected in biochemical assays for the related compound M3541. |

| PI3Kγ | >10,000 | Unaffected in biochemical assays for the related compound M3541. |

Data compiled from biochemical and cellular assays.[3]

Table 3: Broader Kinase Selectivity Profile of Lartesertib (M4076) at 1 µM

A comprehensive kinase screen of Lartesertib against a panel of 583 kinases was conducted by Reaction Biology Corporation. The results highlight the remarkable selectivity of the compound.[3]

| Kinase Activity at 1 µM Lartesertib | Number of Kinases | Percentage of Panel |

| >50% activity (IC50 > 1,000 nM) | 560 | 96% |

| <50% activity (IC50 100-1000 nM) | 22 | 3.8% |

| IC50 < 100 nM | 1 (ATM) | 0.2% |

The 22 kinases that showed between 50% and 100% inhibition at 1 µM represent the minor off-targets of Lartesertib. For a closely related analog, M3541, a screen against 292 kinases identified only four off-targets with greater than 50% inhibition at 1 µM: ARK5, FMS, FMSY969C, and CLK2.[4]

Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the mechanism of action of Lartesertib.

Caption: ATM Signaling Pathway and Lartesertib's Mechanism of Action.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of selectivity data. Below are representative protocols for in vitro kinase assays and cellular assays to determine inhibitor potency and selectivity.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to determine the IC50 value of an inhibitor against a purified kinase.

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Dilute the purified ATM kinase and a biotinylated substrate peptide to the desired concentrations in the kinase reaction buffer.

-

Prepare a serial dilution of Lartesertib in DMSO, followed by a further dilution in the kinase reaction buffer.

-

Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for the kinase.

-

Prepare a stop/detection buffer containing EDTA to chelate Mg2+ and stop the reaction, along with a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

-

Assay Procedure:

-

Add the Lartesertib dilutions to the wells of a low-volume 384-well plate.

-

Add the kinase and substrate mixture to the wells.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop/detection buffer.

-

Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor signal/donor signal).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay for ATM Inhibition (Western Blot)

This protocol describes a method to assess the inhibition of ATM signaling in a cellular context by measuring the phosphorylation of a downstream target.

-

Cell Culture and Treatment:

-

Culture a suitable human cancer cell line (e.g., A549) in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of Lartesertib for 1-2 hours.

-

Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy) or a radiomimetic agent (e.g., bleomycin).

-

Incubate the cells for a specified time post-damage (e.g., 1 hour).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for a phosphorylated ATM target (e.g., anti-phospho-CHK2 Thr68 or anti-phospho-KAP1 Ser824) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody for the total protein or a loading control (e.g., β-actin) to ensure equal loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein or loading control signal.

-

Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for determining the selectivity profile of a kinase inhibitor.

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Conclusion

This compound is a highly potent and exceptionally selective inhibitor of ATM kinase. The comprehensive selectivity profiling data presented in this guide underscores its specificity, with minimal off-target activity against a wide range of other kinases. This high degree of selectivity is a critical attribute for a therapeutic agent, as it is expected to minimize off-target toxicities and provide a wider therapeutic window. The detailed experimental protocols provided herein offer a framework for researchers to independently verify these findings and further explore the pharmacological properties of Lartesertib and other kinase inhibitors. The visualization of the ATM signaling pathway and the experimental workflow aim to facilitate a deeper understanding of the compound's mechanism of action and the process of its characterization. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working in the field of oncology and DNA damage response.

References

- 1. M3541 | ATM inhibitor | Probechem Biochemicals [probechem.com]

- 2. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel ATM Kinase Inhibitor: A Technical Whitepaper on the Discovery and Synthesis of (Rac)-Lartesertib

For Immediate Release

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of (Rac)-Lartesertib (also known as M4076), a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. Lartesertib is a promising clinical candidate for combination therapies with DNA-damaging agents in oncology.

Introduction: Targeting the DNA Damage Response Pathway

The DNA Damage Response (DDR) is a critical cellular network that detects and repairs DNA lesions, thereby maintaining genomic stability. A key regulator of the DDR is the ATM kinase, a serine/threonine kinase that is activated by DNA double-strand breaks (DSBs).[1] In many cancer cells, the DDR pathway is dysregulated, making them reliant on specific repair mechanisms for survival. Inhibition of ATM kinase has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy.[2] Lartesertib was developed by Merck KGaA to be a potent and selective inhibitor of ATM kinase.[3][4]

Discovery of this compound: From a New Chemical Class to a Clinical Candidate

The discovery of Lartesertib stemmed from a focused effort to identify novel, potent, and selective ATM inhibitors with favorable pharmacological properties. The journey began with the identification of a new chemical class of reversible 1,3-dihydro-imidazo[4,5-c]quinolin-2-one inhibitors of ATM kinase.

Lead Identification and Optimization

An early lead compound, M3541, demonstrated potent inhibition of ATM kinase activity.[4] However, further optimization was necessary to improve its pharmacological profile. This led to the development of Lartesertib (M4076), a structurally related analogue with enhanced properties.[4] The first public disclosure of the chemical structure of M4076 and its structure-activity relationship (SAR) was presented at the American Association for Cancer Research (AACR) Annual Meeting in 2019.[5]

The optimization from M3541 to Lartesertib focused on improving key drug-like properties such as solubility and metabolic stability, while maintaining high potency against ATM kinase. This medicinal chemistry effort ultimately yielded a clinical candidate with a superior preclinical profile.

dot

Quantitative Biological Data

The following tables summarize the key quantitative data for Lartesertib and its predecessor, M3541, demonstrating the improved potency and efficacy of Lartesertib.

Table 1: In Vitro Potency of Lartesertib (M4076)

| Assay | IC50 (nM) |

| ATM Kinase Inhibition | < 1 |

Data sourced from Fuchss et al., AACR Annual Meeting 2019.[5]

Table 2: Cellular Potency of Lartesertib (M4076) in A549 Lung Carcinoma Cells

| Parameter | IC50 (nM) |

| Inhibition of IR-induced ATM autophosphorylation (pS1981) | 1.8 |

| Inhibition of IR-induced CHK2 phosphorylation (pT68) | 2.5 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core 1,3-dihydro-imidazo[4,5-c]quinolin-2-one heterocyclic system, followed by the introduction of the key side chains. The detailed synthetic route is outlined in patent WO2020193660.

General Synthetic Scheme

The synthesis of the imidazo[4,5-c]quinolin-2-one core generally involves the reaction of a substituted 3,4-diaminoquinoline with a carbonylating agent. Subsequent N-alkylation and palladium-catalyzed cross-coupling reactions are employed to introduce the substituted pyrazole and pyridine moieties.

dot

Experimental Protocol: Synthesis of a Key Intermediate

Disclaimer: The following is a representative protocol based on general synthetic methods for similar structures and should not be considered a direct replication of the proprietary synthesis of Lartesertib.

Synthesis of a 4-chloro-7-methoxy-3-nitroquinoline intermediate:

-

Nitration: A solution of 4-hydroxy-7-methoxyquinoline in sulfuric acid is treated with nitric acid at a controlled temperature to yield 4-hydroxy-7-methoxy-3-nitroquinoline.

-

Chlorination: The resulting 4-hydroxy-7-methoxy-3-nitroquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride, to afford 4-chloro-7-methoxy-3-nitroquinoline.

Further steps would involve nucleophilic substitution at the 4-position, reduction of the nitro group to an amine, cyclization to form the imidazo[4,5-c]quinolin-2-one core, and subsequent functionalization.

Mechanism of Action and Signaling Pathway

Lartesertib is an ATP-competitive inhibitor of ATM kinase.[5] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby disrupting the DNA damage signaling cascade. This leads to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis or mitotic catastrophe.

dot

Key Experimental Protocols

ATM Kinase Inhibition Assay (Cellular Phosphorylation ELISA)

This assay is crucial for determining the cellular potency of ATM inhibitors.

Principle: This enzyme-linked immunosorbent assay (ELISA) measures the phosphorylation of a downstream ATM substrate, such as p53 at Serine 15, in cells treated with a DNA damaging agent and the test compound.

Protocol:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., U2OS) are seeded in 96-well plates and allowed to adhere.[6] The cells are then pre-incubated with various concentrations of Lartesertib or vehicle control.

-

Induction of DNA Damage: DNA double-strand breaks are induced by treating the cells with a DNA damaging agent, such as hydrogen peroxide or ionizing radiation.[6]

-

Cell Lysis: After a specified incubation period, the cells are lysed to release the cellular proteins.

-

ELISA: The cell lysates are transferred to a 96-well plate pre-coated with a capture antibody specific for the total target protein (e.g., total p53). After washing, a detection antibody that specifically recognizes the phosphorylated form of the target protein (e.g., phospho-p53 Ser15) is added.[6][7]

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate are used for detection. The absorbance is read using a microplate reader.[8]

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of substrate phosphorylation, is calculated from the dose-response curve.

Conclusion

The discovery and development of this compound represent a significant advancement in the field of DDR inhibitors. Its high potency and selectivity for ATM kinase, coupled with favorable pharmacological properties, make it a promising candidate for enhancing the efficacy of current cancer therapies. The synthetic route to this complex molecule, while challenging, has been established, enabling its production for clinical evaluation. Further clinical studies will be crucial in determining the full therapeutic potential of Lartesertib in the treatment of various cancers.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 4. Merck KGaA's Oncology Pipeline Set to Advance Cancer Treatment [synapse.patsnap.com]

- 5. ELISA Protocols [sigmaaldrich.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Lartesertib (M4076): A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical apical kinase in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs). By inhibiting ATM, Lartesertib disrupts DNA damage repair mechanisms in cancer cells, leading to apoptosis and enhancing the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapies. This document provides a comprehensive overview of the pharmacological properties of Lartesertib, summarizing key preclinical and clinical findings, and detailing relevant experimental methodologies.

Mechanism of Action

Lartesertib is an ATP-competitive inhibitor that binds to the hinge region of the ATM kinase active site. This action suppresses the catalytic activity of ATM with sub-nanomolar potency. The inhibition of ATM prevents the downstream phosphorylation of key substrates, including checkpoint kinase 2 (CHK2) and p53, thereby abrogating cell cycle checkpoints and hindering the repair of DSBs through homologous recombination. This disruption of the DDR pathway can induce synthetic lethality in tumor cells with specific genetic backgrounds and can sensitize cancer cells to the effects of ionizing radiation and other DSB-inducing agents. Preclinical studies have demonstrated that Lartesertib shows remarkable selectivity for ATM, with no significant inhibition of 583 other kinases at a concentration of 100 nM.

Signaling Pathway of Lartesertib

Caption: Lartesertib inhibits ATM kinase, preventing the downstream signaling that leads to cell cycle arrest and DNA repair, thereby promoting cancer cell death.

Preclinical Pharmacology

In Vitro Studies

Lartesertib has demonstrated potent inhibition of ATM kinase activity in biochemical assays. In various cancer cell lines, it effectively suppresses the repair of DSBs and inhibits clonogenic cell growth. A key finding from preclinical studies is the synergistic effect of Lartesertib with other anticancer agents. Combination screening with 79 different anticancer drugs revealed strong synergy with PARP inhibitors (such as olaparib, niraparib, rucaparib, and talazoparib) and topoisomerase I inhibitors (irinotecan and topotecan). Furthermore, in vitro studies on murine colon cancer cells (MC-38) showed that the combination of Lartesertib with the ATR inhibitor Tuvusertib leads to cell death, activation of the cGAS-STING signaling pathway, upregulation of PD-L1, and the release of inflammatory cytokines.

In Vivo Studies

In animal models, Lartesertib has shown significant antitumor activity, particularly in combination with radiotherapy. In a FaDu human squamous cell carcinoma of the head and neck xenograft model, Lartesertib demonstrated a dose-dependent enhancement of the antitumor effects of radiation. The combination of Lartesertib with the ATR inhibitor gartisertib resulted in complete tumor growth inhibition in a pancreatic cancer model (MiaPaCa2) and near-complete tumor regression in an acute myeloid leukemia model (Mv4.11). In a triple-negative breast cancer patient-derived xenograft (PDX) model (HBC-x9) with wild-type BRCA1/2, the combination of Lartesertib with PARP inhibitors (rucaparib or niraparib) showed enhanced efficacy with acceptable tolerability.

Clinical Pharmacology

Phase I Monotherapy Study (NCT04882917)

A first-in-human, open-label, multicenter Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and maximum tolerated dose (MTD) of Lartesertib monotherapy in patients with advanced solid tumors.

Study Design: Patients received oral doses of Lartesertib ranging from 100 mg to 400 mg once daily. Dose escalation was guided by a Bayesian two-parameter logistic regression model, taking into account PK, PD, and safety data.

Pharmacokinetics: Lartesertib exposure increased in a dose-related manner. The median time to maximum plasma concentration (Tmax) ranged from 1 to 2 hours, and the mean elimination half-life (T1/2) was between 5 and 7 hours across the different dose levels. Minimal accumulation was observed after multiple doses.

Pharmacodynamics: Pharmacodynamic analyses showed a trend of reduction in γ-H2AX levels, a marker of DNA double-strand breaks, indicating target engagement. The highest level of target inhibition was reported to be between 80% and 100%.

Safety and Efficacy: The most common dose-limiting toxicity (DLT) was maculopapular rash. The MTD was established at 300 mg once daily. The most common grade ≥3 treatment-emergent adverse event was anemia. The best overall response observed in the study was stable disease in two patients.

Phase Ib Combination Study with Tuvusertib (NCT05396833)

A Phase Ib, open-label, multicenter study investigated the safety, tolerability, PK, and PD of Lartesertib in combination with the ATR inhibitor Tuvusertib in patients with advanced solid tumors.

Pharmacokinetics (Combination): Preliminary steady-state PK data showed rapid absorption for both drugs, with a median Tmax of approximately 1-3.5 hours for Lartesertib. The mean elimination half-life for Lartesertib in the combination was between 5.5 and 8.7 hours. The exposure of the combination was consistent with the respective monotherapies, suggesting no clinically significant drug-drug interactions.

Pharmacodynamics (Combination): Preliminary PD results showed approximately 50% target inhibition across all time points for Lartesertib at doses of 100 mg and higher.

Safety and Efficacy (Combination): Frequent treatment-emergent adverse events (any grade) included anemia (62%), nausea (45%), and fatigue and vomiting (43% each). Six patients had stable disease for over 16 weeks. The combination dose of Tuvusertib 180 mg once daily and Lartesertib 150 mg once daily (2 weeks on/2 weeks off) was selected for expansion cohorts.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Lartesertib

| Study Phase | Dosing Regimen | Tmax (median, hours) | T1/2 (mean, hours) |

| Phase I (Monotherapy) | 100-400 mg QD | 1 - 2 | 5 - 7 |

| Phase Ib (Combination) | ≥100 mg QD | ~1 - 3.5 | ~5.5 - 8.7 |

Table 2: Clinical Safety and Efficacy of Lartesertib

| Study Phase | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Grade ≥3 Adverse Events | Best Overall Response |

| Phase I (Monotherapy) | 300 mg QD | Maculopapular rash | Anemia | Stable Disease |

| Phase Ib (Combination) | Multiple tolerated doses identified | Not specified | Anemia, decreased platelets, fatigue, decreased neutrophils | Stable Disease >16 weeks (in 6 patients) |

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory techniques. Specific parameters for the Lartesertib studies, such as antibody clones, concentrations, and incubation times, were not publicly available and may vary.

Western Blotting for ATM Signaling

This protocol is for the detection of phosphorylated ATM (p-ATM) and phosphorylated CHK2 (p-CHK2) to assess ATM pathway inhibition.

-

Cell Lysis: Cells are treated with Lartesertib and/or ionizing radiation. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-ATM, p-CHK2, total ATM, and total CHK2, diluted in the blocking buffer.

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.

γ-H2AX Flow Cytometry for DNA Damage

This assay quantifies DNA double-strand breaks by measuring the levels of phosphorylated histone H2AX (γ-H2AX).

-

Cell Preparation: Cells are harvested, washed with PBS, and fixed with 4% paraformaldehyde.

-

Permeabilization: Cells are permeabilized with ice-cold 90% methanol or a saponin-based buffer.

-

Blocking: Cells are blocked with a buffer containing BSA to reduce non-specific antibody binding.

-

Primary Antibody Staining: Cells are incubated with a primary antibody specific for γ-H2AX (e.g., FITC- or Alexa Fluor 488-conjugated anti-phospho-histone H2A.X Ser139).

-

Washing: Cells are washed to remove unbound antibodies.

-

DNA Staining: Cellular DNA is stained with propidium iodide (PI) or DAPI to allow for cell cycle analysis.

-

Flow Cytometry Analysis: The fluorescence intensity of γ-H2AX and the DNA content of individual cells are measured using a flow cytometer.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring cytotoxicity.

-

Cell Seeding: A known number of cells are seeded into 6-well plates.

-

Treatment: Cells are treated with Lartesertib, radiation, or a combination of both.

-

Incubation: Plates are incubated for 7-14 days to allow for colony formation.

-

Fixation and Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted.

-

Calculation: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Workflow for a First-in-Human Phase I Trial

Caption: A typical workflow for a Phase I dose-escalation trial to determine the MTD and RDE of a new drug like Lartesertib.

Conclusion

Lartesertib (M4076) is a potent and selective ATM inhibitor with a well-defined mechanism of action. Preclinical data strongly support its potential as a sensitizer for radiotherapy and in combination with other DDR inhibitors like PARP and ATR inhibitors. Early-phase clinical trials have established a manageable safety profile and determined the maximum tolerated dose for monotherapy. The pharmacokinetic and pharmacodynamic data from these trials confirm that Lartesertib achieves target engagement in patients. Ongoing and future studies will further elucidate the clinical utility of Lartesertib, particularly in combination regimens for the treatment of various solid tumors.

Biological Activity of Lartesertib Enantiomers: A Review of Publicly Available Data

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant gap in the understanding of the specific biological activities of the individual enantiomers of Lartesertib (also known as M4076). Currently, all accessible research and clinical studies focus on Lartesertib as a racemic mixture. This technical guide summarizes the known biological activity of Lartesertib and highlights the absence of data on its stereoisomers, a critical area for future research in optimizing its therapeutic potential.

Lartesertib is a potent and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] By inhibiting ATM, Lartesertib prevents the repair of DNA double-strand breaks in cancer cells, leading to synthetic lethality, particularly in tumors with existing deficiencies in other DNA repair pathways.[4] It is currently under investigation in clinical trials for the treatment of various advanced solid tumors, often in combination with other DDR inhibitors like ATR inhibitors.[5][6]

Mechanism of Action: The DNA Damage Response Pathway

Upon DNA damage, particularly double-strand breaks, the ATM kinase is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Lartesertib competitively binds to the ATP-binding pocket of ATM, thereby inhibiting its kinase activity and disrupting this crucial cellular process.

The Unexplored Role of Stereochemistry

Many small molecule drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is well-established in pharmacology that individual enantiomers of a drug can exhibit significantly different pharmacokinetic, pharmacodynamic, and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to adverse effects (the distomer).

Despite the chiral nature of many kinase inhibitors, the publicly available literature on Lartesertib does not differentiate between its potential enantiomers. Key areas where enantiomeric differences could be critical include:

-

Target Affinity and Potency: One enantiomer may have a higher binding affinity for the ATP pocket of ATM, resulting in greater inhibitory potency.

-

Pharmacokinetics: Enantiomers can be differentially absorbed, distributed, metabolized, and excreted, leading to variations in bioavailability and half-life.

-

Off-Target Effects: One enantiomer may have a higher propensity for binding to other kinases or cellular targets, potentially leading to different side effect profiles.

Hypothetical Experimental Workflow for Enantiomer Evaluation

To address the current knowledge gap, a systematic evaluation of Lartesertib's enantiomers would be required. The following workflow outlines a potential experimental approach.

Quantitative Data and Experimental Protocols: A Call for Research

Due to the absence of studies on the individual enantiomers of Lartesertib, no quantitative data on their distinct biological activities can be presented. Similarly, specific experimental protocols for their separation and characterization have not been published.

The following tables are placeholders to illustrate how such data would be structured, once available.

Table 1: Comparative In Vitro Potency of Lartesertib Enantiomers

| Compound | ATM Kinase IC50 (nM) | Cell Line A GI50 (µM) | Cell Line B GI50 (µM) |

| Racemic Lartesertib | Data Unavailable | Data Unavailable | Data Unavailable |

| R-Lartesertib | Data Unavailable | Data Unavailable | Data Unavailable |

| S-Lartesertib | Data Unavailable | Data Unavailable | Data Unavailable |

Table 2: Comparative Pharmacokinetic Parameters of Lartesertib Enantiomers in a Preclinical Model

| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | t1/2 (h) |

| Racemic Lartesertib | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

| R-Lartesertib | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

| S-Lartesertib | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

Conclusion and Future Directions

While the development of Lartesertib as a promising ATM inhibitor is progressing, the lack of information on its stereoisomers represents a significant knowledge gap. The biological and pharmacological properties of Lartesertib are currently attributed to the racemic mixture, without an understanding of the contribution of each enantiomer.

Future research should prioritize the chiral separation of Lartesertib and the comprehensive biological evaluation of its individual enantiomers. Such studies are essential to:

-

Identify the eutomer responsible for the therapeutic activity.

-

Characterize the pharmacokinetic and toxicological profile of each enantiomer.

-

Potentially develop a single-enantiomer drug with an improved therapeutic index.

A thorough understanding of the stereochemistry of Lartesertib will be crucial for optimizing its clinical efficacy and safety in the treatment of cancer. The scientific community and drug developers are encouraged to investigate and publish data on the distinct properties of Lartesertib's enantiomers to unlock its full therapeutic potential.

References

- 1. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-Lartesertib in vitro ATM Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Lartesertib (also known as M4076) is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1] This document provides detailed application notes and protocols for performing an in vitro assay to determine the inhibitory activity of this compound against ATM kinase.

Introduction

ATM is a serine/threonine protein kinase that plays a pivotal role in signaling DNA double-strand breaks (DSBs), thereby activating downstream pathways for cell cycle arrest, DNA repair, or apoptosis.[2][3] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.[1] Lartesertib has demonstrated sub-nanomolar potency in inhibiting ATM kinase activity.[1] This protocol outlines a biochemical assay to quantify the in vitro efficacy of this compound.

Principle of the Assay

The in vitro ATM inhibition assay is based on the principles of a kinase activity assay, which measures the phosphorylation of a substrate by the ATM kinase. The inhibitory effect of this compound is determined by quantifying the reduction in substrate phosphorylation in the presence of the compound. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or LanthaScreen™, which offers high sensitivity and a homogeneous format suitable for high-throughput screening.

In a typical TR-FRET assay, a biotinylated substrate peptide (e.g., a p53-derived peptide) is phosphorylated by ATM in the presence of ATP. After the kinase reaction, a europium-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or allophycocyanin) are added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation of the europium. The resulting FRET signal is proportional to the extent of substrate phosphorylation and thus, ATM activity. The presence of an inhibitor like Lartesertib will decrease the FRET signal.

Data Presentation

The following table summarizes the inhibitory activity of this compound against ATM kinase.

| Compound | Target Kinase | Assay Type | Substrate | IC50 (nM) | Reference |

| This compound | ATM | Biochemical Kinase Assay | N/A | 17.22 ± 3.39 | [4] |

Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the point of inhibition by Lartesertib.

References

Application Notes and Protocols: (Rac)-Lartesertib in Combination with Radiotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical investigations into the use of (Rac)-Lartesertib, a potent and selective oral inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, as a radiosensitizing agent. The information is intended to guide further research and development of this combination therapy.

Introduction

Radiotherapy is a cornerstone of cancer treatment that induces DNA double-strand breaks (DSBs) in tumor cells, leading to their demise.[1] However, cancer cells can develop resistance by activating DNA damage response (DDR) pathways to repair this damage.[2] The ATM kinase is a critical protein that orchestrates the cellular response to DSBs.[3] Lartesertib (also known as M3541) is an orally administered, selective inhibitor of ATM.[4][5] By blocking ATM, Lartesertib is hypothesized to suppress the repair of radiation-induced DSBs, thereby enhancing the therapeutic effect of radiotherapy.[2][6] Preclinical studies have demonstrated that Lartesertib can sensitize various cancer cell lines to radiation in a dose-dependent manner and shows significant antitumor responses in combination with radiation in animal models.[2][6]

Mechanism of Action and Signaling Pathway

Upon induction of DNA double-strand breaks by ionizing radiation, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Key downstream effectors include checkpoint kinase 2 (CHK2) and p53.[2][3] Inhibition of ATM by Lartesertib prevents this signaling cascade, leading to impaired DNA repair and cell cycle checkpoint control, ultimately resulting in increased sensitivity of cancer cells to radiotherapy.[6]

Preclinical Studies

Preclinical investigations have provided a strong rationale for combining Lartesertib with radiotherapy. Both in vitro and in vivo models have demonstrated the radiosensitizing effects of this ATM inhibitor.

In Vitro Data Summary

Lartesertib has been shown to enhance the sensitivity of a diverse range of cancer cell lines to ionizing radiation in a dose-dependent manner.[2]

| Cell Line | Cancer Type | Lartesertib Concentration | Radiation Dose | Observed Effect | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | Dose-dependent | Not specified | Enhanced radiosensitivity | [2] |

| Multiple Tumor Cell Lines | Colon, Lung, Gastric, Breast, Melanoma | Not specified | Not specified | Sensitized to ionizing radiation | [2][6] |

In Vivo Data Summary

Animal models have corroborated the findings from cell-based assays, showing enhanced tumor growth inhibition with the combination therapy.

| Animal Model | Tumor Type | Lartesertib Dose | Radiotherapy Regimen | Key Findings | Reference |

| Nude Mice | Human Tumor Xenografts (FaDu) | Oral administration | Clinically relevant radiation regimen | Strong enhancement of antitumor activity, leading to complete tumor regression | [2][6] |

Experimental Protocols

This protocol outlines a general procedure for assessing the radiosensitizing effect of Lartesertib on cancer cells.

-

Cell Culture: Culture the desired cancer cell line (e.g., FaDu) in appropriate media and conditions.

-

Drug Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of Lartesertib or vehicle control for a predetermined time (e.g., 2-4 hours) prior to irradiation.

-

Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

Colony Formation: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data as a dose-response curve to determine the sensitizer enhancement ratio.

This protocol describes a general workflow for evaluating the efficacy of Lartesertib and radiotherapy in a mouse xenograft model.

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., FaDu) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups: vehicle control, Lartesertib alone, radiotherapy alone, and Lartesertib plus radiotherapy.

-

Treatment Administration:

-

Administer Lartesertib orally at the predetermined dose and schedule.

-

Deliver a clinically relevant radiation dose to the tumors. The timing of drug administration relative to irradiation should be optimized.

-

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamic markers).

-

Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to compare the efficacy of the combination therapy to monotherapies.

Clinical Studies

A phase I clinical trial has evaluated the combination of Lartesertib (M3541) with palliative radiotherapy in patients with solid tumors.

Phase I Clinical Trial (NCT03225105) Summary

This dose-escalation study aimed to determine the safety, tolerability, pharmacokinetics (PK), and antitumor activity of M3541 combined with fractionated palliative radiotherapy.[4][5][7][8]

| Parameter | Details |

| Trial Identifier | NCT03225105 |

| Patient Population | Patients with solid tumors with malignant lesions likely to benefit from palliative radiotherapy.[7] |

| Treatment Regimen | Palliative radiotherapy (30 Gy in 10 fractions) with escalating doses of M3541 (50-300 mg) administered on the days of radiotherapy fractions.[4][5][8] |

| Primary Objectives | To evaluate the maximum-tolerated dose (MTD) and recommended phase II dose (RP2D).[4][5][8] |

| Key Findings | Doses of M3541 up to 300 mg per fraction day were well tolerated.[4][8] One patient experienced dose-limiting toxicities (urinary tract infection, febrile neutropenia).[4][5][8] The MTD and RP2D could not be established as the study was closed early due to a non-optimal PK profile and lack of a dose-response relationship.[4][5][8] |

| Antitumor Activity | Three out of fifteen patients (20.0%) had a confirmed complete or partial response.[4][5][8] |

Clinical Trial Protocol Outline

This is a generalized outline based on the design of the NCT03225105 study.

-

Patient Screening and Enrollment:

-

Dose Escalation Design:

-

Treatment and Monitoring:

-

Patients received 30 Gy of radiotherapy in 10 fractions.

-

Lartesertib was administered orally on the days of radiation treatment.

-

Patients were monitored for adverse events, and dose-limiting toxicities (DLTs) were assessed.

-

-

Pharmacokinetic and Pharmacodynamic Analysis:

-

Efficacy Assessment:

-

Tumor response was evaluated using standard imaging criteria.

-

Conclusion

The combination of the ATM inhibitor Lartesertib with radiotherapy represents a promising strategy to overcome radioresistance in cancer cells. Preclinical data strongly support a synergistic effect, leading to enhanced tumor cell killing. While the initial phase I clinical trial did not establish a recommended phase II dose due to pharmacokinetic challenges, it demonstrated that the combination was generally well-tolerated and showed signs of antitumor activity. Further investigation, potentially with optimized dosing schedules or in combination with other DNA damage response inhibitors, is warranted to fully elucidate the clinical potential of Lartesertib as a radiosensitizer.[2][9]

References

- 1. news-medical.net [news-medical.net]

- 2. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Phase I trial of ATM inhibitor M3541 in combination with palliative ra" by Saiama N Waqar, Clifford Robinson et al. [digitalcommons.wustl.edu]

- 5. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Facebook [cancer.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Efficacy Testing of (Rac)-Lartesertib in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable small-molecule inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs).[1] By inhibiting ATM, Lartesertib prevents the repair of DNA damage, which can lead to synthetic lethality in cancer cells with existing DDR deficiencies or sensitize them to DNA-damaging agents like radiotherapy and certain chemotherapies.[1]

These application notes provide an overview of the in vivo mouse models used to test the efficacy of Lartesertib and detailed protocols for conducting such studies. The information is intended to guide researchers in designing and executing preclinical evaluations of this ATM inhibitor.

Mechanism of Action: ATM Inhibition in the DNA Damage Response

Upon DNA double-strand breaks, the MRN complex (MRE11-RAD50-NBS1) recruits and activates ATM. Activated ATM then phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Key substrates include CHK2, p53, and H2AX. Lartesertib competitively binds to the ATP-binding pocket of ATM, inhibiting its kinase activity and disrupting these downstream signaling events. This leads to an accumulation of unrepaired DNA damage, ultimately resulting in cancer cell death.

In Vivo Mouse Models for Efficacy Testing

Several preclinical mouse models have been utilized to evaluate the antitumor activity of Lartesertib, both as a monotherapy and in combination with other agents.

Cell Line-Derived Xenograft (CDX) Models

-

FaDu (Human Hypopharyngeal Squamous Cell Carcinoma): This model is frequently used to assess the radiosensitizing effects of Lartesertib.[1]

-

MiaPaCa-2 (Human Pancreatic Cancer): This model has been used to demonstrate the synergistic effect of Lartesertib in combination with ATR inhibitors.[1]

-

MV4-11 (Human Acute Myeloid Leukemia): An AML model used to show the potentiation of other targeted therapies when combined with Lartesertib.[1]

Patient-Derived Xenograft (PDX) Models

-

Triple-Negative Breast Cancer (TNBC): PDX models of TNBC have been instrumental in evaluating the efficacy of Lartesertib in a setting that more closely mimics the heterogeneity of human tumors.

Experimental Protocols